Cellular tumor antigen p53 (217-225)

MHC class I stabilization assay HLA-A*0201 peptide binding p53 epitope discovery

The p53 (217-225) wild-type peptide (VVPYEPPEV) is an HLA-A*0201-restricted CTL epitope essential for multi-epitope p53 vaccine research. Donor-specific immunodominance profiling shows exclusive responder subsets recognize this epitope but not p53 149-157 or 264-272 — omitting it leaves an HLA-A2+ response gap. The Y220C mutant counterpart (VVPCEPPEV) is a validated tumor-specific neoepitope in SCCHN; wild-type 217-225 serves as its mandatory negative control for mutant-specific CTL assays.

Molecular Formula
Molecular Weight
Cat. No. B1575290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCellular tumor antigen p53 (217-225)
SynonymsCellular tumor antigen p53 (217-225)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Cellular Tumor Antigen p53 (217-225) Peptide: A Differentiated Wild-Type HLA-A*0201-Restricted CTL Epitope for Immuno-Oncology Research and Vaccine Development


Cellular tumor antigen p53 (217-225), sequence VVPYEPPEV (wild-type), is a 9-amino-acid HLA-A*0201-restricted cytotoxic T lymphocyte (CTL) epitope derived from the central region of the human p53 tumor suppressor protein [1]. First identified in 2000 as a novel HLA-A2 binder distinct from previously characterized p53 epitopes, this peptide was selected from a screen of 42 overlapping p53-derived peptides for its capacity to stabilize HLA-A2 molecules and generate CTL responses in vitro [1]. It is one of only four CTL-defined wild-type p53 epitopes (alongside p53 65-73, 149-157, and 264-272) that have been extensively characterized for vaccine applications relative to the common HLA-A*0201 restriction element [2]. The peptide resides within a functionally critical region of p53 that is subject to high-frequency missense mutations in human cancers, most notably at position Y220, creating a direct link between wild-type epitope biology and tumor-specific neoepitope generation [3].

Why p53 (217-225) Cannot Be Interchanged with Other Wild-Type p53 Epitopes or Adjacent Sequence Variants in Immuno-Oncology Applications


Substituting p53 (217-225) with the more immunodominant p53 (264-272) or p53 (149-157) epitopes is not scientifically valid because each epitope exhibits a distinct responder-frequency profile ex vivo, and p53 (217-225) uniquely occupies a genomic region where a hotspot missense mutation (Y220C) creates a tumor-specific neoepitope with non-cross-reactive CTL specificity [1]. Furthermore, the 8-mer variant p53 (217-224), which differs by deletion of only the C-terminal valine, displays a qualitatively different HLA-A2 stabilization phenotype, retaining complex stability at 37°C while the 9-mer 217-225 does not [2]. Even among the three novel HLA-A2 binders identified in the same screening study (188-197, 196-203, and 217-225), peptide 217-225 demonstrated the highest fluorescence ratio in MHC class I stabilization assays, indicating that minor sequence differences within this region of p53 produce measurable and functionally meaningful divergence in HLA binding performance [2]. These quantitative and qualitative distinctions preclude generic within-class substitution without altering experimental outcomes.

Quantitative Differentiation Evidence for Cellular Tumor Antigen p53 (217-225) Versus Closest Peptide Analogs and In-Class Epitopes


HLA-A2 Stabilization: p53 (217-225) Demonstrates Highest Fluorescence Ratio Among Three Novel HLA-A2 Binders Identified in the Same Screen

In a systematic screen of 42 wild-type p53-derived peptides (37 overlapping nonameric peptides spanning residues 193–237 plus peptides 186–194, 187–197, 188–197, 263–272, and 264–272) assayed for HLA-A2 stabilization by MHC class I stabilization assay, peptides 188–197, 196–203, and 217–225 were identified as novel HLA-A2 binders not previously reported. Among these three newly identified binders, peptide 217–225 stabilized HLA-A2 molecules with the highest fluorescence ratio, exceeding both 188–197 and 196–203 [1]. The assay used T2 cells loaded with peptide and measured fluorescence intensity of HLA-A2 surface expression; a fluorescence ratio >1.5 at 26°C defined high-affinity binding, a threshold achieved by 24 of the 42 peptides tested including 217–225 [1]. The 217–225 peptide was consequently selected for in vitro generation of HLA-A2-restricted CTL (CTL-217), with the well-characterized 264–272 peptide serving as a positive control [1].

MHC class I stabilization assay HLA-A*0201 peptide binding p53 epitope discovery

Temperature-Dependent HLA-A2 Complex Stability: 9-mer p53 (217-225) vs. 8-mer p53 (217-224) — A Single C-Terminal Residue Determines 37°C Stabilization Phenotype

The McArdle et al. screen identified five peptides — 187–197, 193–200, 217–224, 263–272, and 264–272 — that stabilized HLA-A2 complexes at 37°C. Strikingly, the 9-mer peptide 217–225 was not among the five peptides maintaining complex stability at physiological temperature, despite achieving the highest fluorescence ratio among the novel binders at 26°C [1]. The 8-mer peptide 217–224 (sequence VVPYEPPE), which differs from 217–225 (VVPYEPPEV) solely by deletion of the C-terminal valine, did stabilize HLA-A2 at 37°C [1]. This indicates that the presence of the C-terminal valine in the 9-mer 217–225, while conferring superior binding at 26°C, compromises the thermal stability of the peptide-MHC complex at physiological temperature relative to the 8-mer variant.

peptide-MHC thermostability HLA-A2 complex stability peptide length determinant

Ex Vivo CD8+ T-Cell IFN-γ ELISPOT Responses: Direct Head-to-Head Comparison of p53 (217-225), p53 (149-157), and p53 (264-272) in Healthy HLA-A2+ Donors

Sakakura et al. (2007) evaluated the ex vivo immunogenicity of six HLA-A2 or HLA-A24-restricted wild-type p53 peptides in peripheral blood mononuclear cells (PBMC) from healthy donors using IFN-γ ELISPOT assays. For HLA-A2-restricted peptides, CD8+ T-cell responses (number of IFN-γ spots per 10⁵ CD8+ T cells) were directly compared across three epitopes: p53 (149-157), p53 (217-225), and p53 (264-272) [1]. The per-donor quantitative results (HD2-1 through HD2-5) were: for 149-157 — 3, 0, 0, 27, 29 spots/10⁵ cells; for 217-225 — 3, 2, 25, 3, 4 spots/10⁵ cells; for 264-272 — 14, 13, 0, 0, 26 spots/10⁵ cells. Applying a cutoff of ≥3 spots/10⁵ cells for a positive response, total responder frequencies were: 149-157 = 2/5 donors (40%), 217-225 = 1/5 donors (20%), 264-272 = 3/6 donors (50%) [1]. Notably, donor HD2-3 displayed a highly selective response: 25 spots for 217-225 versus 0 spots for both 149-157 and 264-272, demonstrating that a subset of individuals mounts a CD8+ T-cell response preferentially directed against the 217-225 epitope [1].

IFN-γ ELISPOT CD8+ T cell immunogenicity multi-epitope p53 vaccine

Y220C Missense Mutation Within 217-225 Creates a Non-Cross-Reactive Tumor-Specific Neoepitope: Differential CTL Specificity vs. Other p53 Hotspot Mutations

Hoffmann et al. (2007) analyzed six p53 missense mutations occurring within HLA-A2-restricted CTL-defined epitopes in squamous cell carcinomas of the head and neck (SCCHN). Among these, the Y220C and Y220H mutations reside within the p53 (217-225) epitope. A critical differential finding was that anti-p53 Y220C mutant peptide effector cells were specific for the mutant peptide and did NOT cross-react against the parental wild-type sequence (wt) p53 peptide, whereas anti-p53 S149C and Y220H effector cells DID cross-react against their respective wild-type peptides [1]. Furthermore, the Y220C and Y220H mutant peptides exhibited slightly increased binding affinities to HLA-A*0201 molecules relative to the weakly binding parental wild-type 217-225 peptide [2]. In functional assays, anti-p53 Y220C effector cells specifically killed p53 Y220C cDNA-transfected HLA-A2+ SaOS cells and an HLA-A2+ SCCHN cell line naturally expressing the Y220C mutation [1].

p53 neoepitope Y220C mutation CTL cross-reactivity tumor-specific immunotherapy

Y220C Mutation Prevalence in HLA-A2+ SCCHN Tumors vs. All Tumor Types: Patient-Stratification Rationale for Epitope Selection

The Hoffmann et al. (2007) study quantified the prevalence of the p53 Y220C mutation — which occurs within the 217-225 epitope — across different patient populations. In an expanded cohort of 50 HLA-A2+ SCCHN tumors, the Y220C mutation frequency was 6/50 (12%). In stark contrast, independent of HLA class I genotype, the p53 Y220C mutation frequency across all human tumors analyzed was only 1.5% [1]. This represents an approximately 8-fold enrichment of the Y220C mutation in HLA-A2+ SCCHN patients relative to the general cancer population, suggesting an HLA-restricted immunoselection pressure or a lineage-specific mutational hotspot within this patient subset [1].

p53 mutation epidemiology Y220C prevalence SCCHN HLA-A2 stratification

Conformation-Dependent Tumor Cell Recognition: CTL-217 Discriminates Between p53 R175H and R273H Mutant Contexts

McArdle et al. (2000) demonstrated that CTL generated against the p53 (217-225) peptide (CTL-217) exhibited conformation-dependent tumor cell recognition. CTL-217 specifically killed HLA-A2+ SaOs-2 cells transfected with p53 cDNA containing the R175H mutation (SaOs-2/175) and SKBr3 cells naturally expressing the R175H mutation and transfected with HLA-A2 (SKBr3-A2), but failed to kill SaOs-2 cells transfected with p53 R273H (SaOs-2/273), A431 cells naturally expressing R273H and transfected with HLA-A2 (A431-A2), or SKBr3 cells transfected with control vector [1]. This differential killing pattern indicates that endogenous processing and presentation of the 217-225 epitope is contingent upon the specific conformational context of the p53 mutation — R175H permits 217-225 presentation, while R273H does not, despite both being common p53 hotspot mutations [1]. CTL-264 (generated against the 264-272 epitope) displayed the same mutation-discrimination pattern, suggesting a shared mechanism of conformation-dependent processing [1].

conformational p53 mutant CTL specificity tumor cell killing epitope processing

Evidence-Backed Application Scenarios for Cellular Tumor Antigen p53 (217-225) in Immuno-Oncology Research and Development


Multi-Epitope p53 Vaccine Development Requiring Broad HLA-A2 Population Coverage

The IFN-γ ELISPOT data from Sakakura et al. (2007) demonstrate that donor HD2-3 responded exclusively to p53 (217-225) (25 spots/10⁵ CD8+ T cells) with zero response to either 149-157 or 264-272 [1]. This donor-specific epitope immunodominance pattern directly supports the inclusion of p53 (217-225) in multi-epitope vaccine formulations alongside 149-157 and 264-272. Omitting 217-225 would leave a subset of the HLA-A2+ population without a vaccine-matched T-cell response. Researchers developing p53-targeted therapeutic vaccines for HLA-A2+ patient populations should procure all three characterized wild-type epitopes to maximize the probability of inducing a polyclonal anti-p53 CD8+ T-cell response across genetically diverse recipients.

Tumor-Specific Neoepitope Immunotherapy Targeting the Y220C Mutation in HLA-A2+ SCCHN

The Hoffmann et al. (2007) finding that anti-p53 Y220C CTLs do NOT cross-react with wild-type p53 (217-225), combined with the 12% Y220C prevalence in HLA-A2+ SCCHN (vs. 1.5% pan-cancer), establishes the Y220C mutant peptide (VVPCEPPEV) as a validated tumor-specific neoepitope for this patient subset [2]. For research groups developing mutation-directed cancer vaccines or adoptive T-cell therapies for HLA-A2+ SCCHN, procurement of the Y220C mutant peptide is substantiated by: (a) its non-cross-reactive CTL specificity profile ensuring tumor-selective targeting, and (b) the 8-fold enrichment of the target mutation in the intended patient population. In this context, the wild-type 217-225 peptide serves as the essential negative control for demonstrating mutant-specific CTL activity.

Peptide-MHC Tetramer Production for Ex Vivo Monitoring of p53-Specific CD8+ T Cells

The temperature-dependent HLA-A2 stabilization data from McArdle et al. (2000) must inform tetramer production protocols [3]. Since p53 (217-225) does not stabilize HLA-A2 complexes at 37°C, tetramer folding and peptide exchange reactions should be optimized at 26°C or lower to maximize complex formation and yield. Researchers should be aware that the 8-mer variant p53 (217-224), which does stabilize at 37°C, may produce higher-yield tetramers if protocols require physiological temperature incubation, but will probe a distinct (and potentially cross-reactive) T-cell repertoire. The choice between 217-224 and 217-225 for tetramer-based immunomonitoring must be explicitly justified based on whether the intended detection target is the naturally processed 9-mer epitope or a surrogate 8-mer ligand.

Target Validation Studies Requiring p53 Mutation Context-Dependent Epitope Presentation Analysis

The McArdle et al. (2000) finding that CTL-217 kills R175H-mutant but not R273H-mutant tumor cells [3] mandates that any target validation study employing p53 (217-225) must characterize the p53 mutational status of the target cell line or tumor model. For in vitro target validation, researchers should use isogenic cell line panels expressing defined p53 mutations (R175H vs. R273H vs. wild-type) to establish whether p53 (217-225) is endogenously processed and presented in their specific experimental system. Procurement of p53 (217-225) for CTL generation without parallel mutational profiling of the intended target cells risks generating CTL reagents that fail to recognize the tumor cells of interest. The peptide 264-272 can serve as a co-control, as it exhibits the identical R175H/R273H discrimination pattern.

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